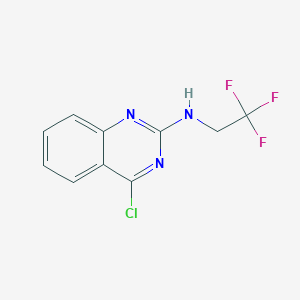

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine

Description

Properties

Molecular Formula |

C10H7ClF3N3 |

|---|---|

Molecular Weight |

261.63 g/mol |

IUPAC Name |

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine |

InChI |

InChI=1S/C10H7ClF3N3/c11-8-6-3-1-2-4-7(6)16-9(17-8)15-5-10(12,13)14/h1-4H,5H2,(H,15,16,17) |

InChI Key |

UBAKOYCGGPFKQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NCC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Anthranilic Acids and Urea Derivatives

Method Overview:

This classical approach involves the cyclization of anthranilic acids with urea derivatives to form quinazoline-2,4-dione intermediates, which are then chlorinated to produce 4-chloroquinazoline derivatives. The amino group at the 2-position is subsequently substituted with the trifluoroethylamine moiety.

- Step 1: Cyclization of anthranilic acid derivatives with urea to form quinazoline-2,4-dione.

- Step 2: Reaction of quinazoline-2,4-dione with phosphorus oxychloride (POCl₃) to obtain 4-chloroquinazoline.

- Step 3: Nucleophilic substitution at the 2-position with 2,2,2-trifluoroethylamine to introduce the trifluoroethyl group.

- Step 4: Final purification and characterization.

- Well-established and reproducible.

- Suitable for large-scale production.

- High regioselectivity for substitution at the 4-position.

- Multiple steps increase synthesis time.

- Use of hazardous reagents like POCl₃.

Synthesis via Multi-step Pathways Using Intermediates

Method Overview:

This involves synthesizing intermediates such as 4-amino-2-chloroquinazoline, which are then functionalized with trifluoroethylamine.

- Prepare 4-amino-2-chloroquinazoline via chlorination of 2-aminoquinazoline derivatives.

- React this intermediate with 2,2,2-trifluoroethylamine under suitable conditions to substitute at the 2-position.

- Final purification yields the target compound.

- The method is detailed in patent EP2621894B1, emphasizing the use of coupling reagents and hydrogenolysis catalysts for selective substitution (see).

- High regioselectivity.

- Flexibility in modifying the amino group.

- Additional steps increase complexity.

- Requires careful control of reaction conditions to prevent over-substitution or side reactions.

Use of Protective Groups and Deprotection Strategies

Method Overview:

Protective groups such as N-phthalyl or methyl groups may be employed to shield reactive sites during synthesis, followed by deprotection to yield the final compound.

- Protect amino groups on intermediates.

- Conduct substitution reactions at the desired position.

- Remove protective groups under mild conditions.

- This strategy enhances selectivity and yield, especially when synthesizing complex derivatives, as discussed in patent literature.

- Improved selectivity.

- Reduced formation of by-products.

- Additional steps for protection and deprotection.

- Potential for incomplete removal of protective groups.

Data Summary Table

| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of anthranilic acids | Anthranilic acid, urea, POCl₃ | Reflux, high temperature | 70-85% | Scalable, high purity | Multi-step, hazardous reagents |

| Direct nucleophilic substitution | 4-chloroquinazoline, trifluoroethylamine | Reflux in DMF/DMSO | 60-80% | Simplified, rapid | Requires excess amine, control needed |

| Multi-step with intermediates | 2-Aminoquinazoline derivatives | Reflux, catalytic hydrogenation | 65-85% | High regioselectivity | Longer synthesis, more steps |

| Protective group strategy | Various protecting groups | Mild deprotection conditions | Variable | Enhanced selectivity | Additional steps |

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The 4-chloro group undergoes nucleophilic substitution with amines, alcohols, and thiols, enabling the synthesis of diverse derivatives. This reactivity is central to structure–activity relationship (SAR) studies:

-

Amine Substitution :

Reaction with benzylamine or aliphatic amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields 4-aminoquinazoline derivatives. For example, substitution with aniline derivatives produces compounds with submicromolar EC₅₀ values against Leishmania spp. .

-

Methanolysis :

Heating with methanol in the presence of K₂CO₃ replaces the 4-chloro group with a methoxy group, forming 4-methoxyquinazoline derivatives.

Cross-Coupling Reactions

The chloro substituent participates in palladium- or copper-catalyzed cross-coupling reactions:

-

Suzuki–Miyaura Coupling :

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives. For instance, coupling with 4-fluorophenylboronic acid yields 4-arylquinazoline analogs with enhanced pharmacokinetic profiles . -

Buchwald–Hartwig Amination :

Pd₂(dba)₃/Xantphos-mediated coupling with secondary amines introduces sterically hindered substituents at the 4-position, critical for modulating CYP3A4 inhibition .

Functionalization of the Trifluoroethylamino Group

The N-(2,2,2-trifluoroethyl) group influences electronic properties and metabolic stability:

-

Oxidation :

Treatment with H₂O₂/DMSO oxidizes the trifluoroethyl group to a trifluoroacetamide, though this pathway is less common due to the group’s stability . -

Radical Reactions :

Under radical-initiated conditions (e.g., AIBN), the trifluoroethyl group remains inert, preserving the compound’s integrity during functionalization .

Cyclization and Heterocycle Formation

The quinazoline core serves as a scaffold for synthesizing fused heterocycles:

-

Quinazolinone Formation :

Hydrolysis of the 2-amino group with HCl/H₂O yields 4-chloro-2-oxoquinazoline, a precursor for antileishmanial agents . -

Microwave-Assisted Cyclocondensation :

Reaction with isatoic anhydride under microwave irradiation generates 2,3-disubstituted quinazolin-4(3H)-ones, a class with anti-endotoxic activity .

Biological Derivatization

Derivatives of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine exhibit targeted bioactivity:

-

Antileishmanial Agents :

Replacement of the 4-chloro group with N-benzyl or N-furfuryl groups enhances potency against L. donovani (EC₅₀: 150 nM) . -

Anticancer Activity :

Chloromethyl-substituted analogs (e.g., compound 9 ) show IC₅₀ values of 3.8 μM against HepG2 cells, comparable to gefitinib .

| Derivative | Target Activity | Key Modification | Efficacy |

|---|---|---|---|

| 15 | Antileishmanial | N²-Benzyl, N⁴-Trifluoroethyl | EC₅₀: 150 nM (L. donovani) |

| 9 | Anticancer (HepG2) | 2-Chloromethyl substitution | IC₅₀: 3.8 μM |

Mechanistic Insights

-

Radical Pathways :

Reactions involving DMSO/H₂O₂ proceed via sulfoxide radical intermediates, confirmed by ESR studies . -

Electronic Effects :

The electron-withdrawing trifluoroethyl group enhances electrophilicity at the 4-position, accelerating nucleophilic substitution .

This compound’s synthetic flexibility and bioactivity underscore its utility in drug discovery. Future research should explore its application in targeted covalent inhibitors and metal-free catalytic systems.

Scientific Research Applications

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Research: It serves as a tool compound in studying the biological pathways and mechanisms involving quinazoline derivatives.

Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . Additionally, the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among quinazoline derivatives include:

- Position 2 : Amine substituents (e.g., phenethyl, cyclopropyl, trifluoroethyl).

- Position 4 : Chlorine or other halogens.

- Additional modifications : Methyl, methoxy, or fluorine groups at positions 2, 6, or 6.

Table 1: Comparative Analysis of Quinazoline Derivatives

Key Observations :

- Trifluoroethyl Group : The trifluoroethyl substituent in the target compound likely increases lipophilicity (LogP ~4.4 inferred from analogs ) compared to phenethyl (LogP ~3.5) or methyl groups.

- Melting Points : Bulky substituents (e.g., cyclopropyl in 25a) correlate with higher melting points (205°C vs. 124°C for 24a), suggesting enhanced crystallinity .

Biological Activity

4-Chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiparasitic effects. This article reviews the biological activity of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine based on available research findings.

Biological Activity Overview

The biological activities of quinazoline derivatives are extensive. Several studies indicate that modifications at various positions on the quinazoline ring can significantly influence their pharmacological properties. The following sections summarize key findings related to the biological activity of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with trifluoroethyl substitutions exhibit enhanced cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : Compounds were evaluated against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 12 µM across different cell lines, indicating significant cytotoxic effects .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine | PC3 | 10 |

| MCF-7 | 10 | |

| HT-29 | 12 |

Antimicrobial Activity

Quinazolines also exhibit antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities:

- Mechanism : The mechanism of action often involves inhibition of folate metabolism in pathogens such as Leishmania donovani.

- Efficacy : Compounds demonstrated EC50 values in the low micromolar range against various microbial strains .

Antileishmanial Activity

The antileishmanial activity of quinazoline derivatives has been a focal point in recent research:

- In Vitro Studies : A series of N^2,N^4-disubstituted quinazolines showed promising results against Leishmania species.

- In Vivo Efficacy : In murine models, certain derivatives reduced liver parasitemia significantly when administered at appropriate dosages .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoroethyl enhances potency.

- Positioning : Substituents at the 2 and 4 positions on the quinazoline ring can significantly alter pharmacological profiles .

Table 2: SAR Analysis of Quinazoline Derivatives

| Position | Substituent | Effect on Activity |

|---|---|---|

| N^2 | Trifluoroethyl | Increased potency |

| N^4 | Chlorine | Enhanced selectivity |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine, and how can reaction conditions be fine-tuned for high yield?

The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline with 2,2,2-trifluoroethylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalysts : Hunig’s base (diisopropylethylamine) facilitates deprotonation of the amine, improving coupling efficiency .

- Temperature control : Room-temperature reactions (2–4 hours) or mild heating (40–60°C) minimize side products .

Post-synthesis purification via column chromatography (ethyl acetate/hexanes gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR spectroscopy : and NMR confirm substitution patterns and regioselectivity. For example, trifluoroethyl protons appear as a quartet (~δ 3.8–4.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 318.05 for CHClFN) .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 41.59%, N: 13.25%) to confirm stoichiometry .

Q. What preliminary biological screening assays are recommended for this compound?

- Kinase inhibition : Use ADP-Glo™ assays to evaluate inhibition of CDC2-like kinases, given structural similarities to quinazoline-based inhibitors .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans at 0.5–128 µg/mL .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC determination) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO) at the quinazoline C6/C7 positions to enhance kinase binding .

- Side-chain variations : Replace trifluoroethyl with morpholinopropyl or pyridinylmethyl groups to study steric/electronic effects on bioavailability .

- Pharmacophore mapping : Use Schrödinger’s Glide for docking simulations against CLK1 (PDB: 3NR9) to predict binding modes .

Q. What advanced analytical methods resolve contradictions in reported biological data?

- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at C7) that may alter activity .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to validate binding hypotheses vs. in silico predictions .

- Kinetic solubility assays : Measure thermodynamic solubility in PBS (pH 7.4) and simulated gastric fluid to explain bioavailability discrepancies .

Q. How can reaction scalability challenges be addressed without compromising purity?

- Microwave-assisted synthesis : Reduce reaction time (1 hour at 150°C) for Suzuki couplings, achieving 58–99% yield .

- Flow chemistry : Continuous-flow systems with immobilized Pd catalysts improve reproducibility for gram-scale production .

- In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What strategies mitigate stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the chloro-quinazoline core .

- Excipient screening : Blend with cyclodextrins or PVP-K30 to inhibit crystallization and enhance shelf life .

Methodological Guidelines

Q. How to design a robust protocol for comparative studies with analogous quinazolines?

- Control compounds : Include gefitinib (EGFR inhibitor) and 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine as benchmarks .

- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) in triplicate to ensure statistical validity .

- Data normalization : Express activity as % inhibition relative to vehicle controls, validated via ANOVA (p < 0.05) .

Q. What computational tools predict off-target interactions for this compound?

- SwissTargetPrediction : Input SMILES (ClC1=NC2=C(C=CC=C2)N=C1NCC(F)(F)F) to rank potential targets (e.g., kinases, GPCRs) .

- Molecular dynamics : Run 100-ns simulations (AMBER force field) to assess binding pocket flexibility .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.